molecular formula C25H26N6O3 B2733380 3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1396807-53-6

3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2733380
CAS No.: 1396807-53-6
M. Wt: 458.522
InChI Key: LZNKLQVWQLLENC-UHFFFAOYSA-N
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Description

3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H26N6O3 and its molecular weight is 458.522. The purity is usually 95%.
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Biological Activity

The compound 3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a derivative of quinazolinone and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H25N5O3\text{C}_{22}\text{H}_{25}\text{N}_{5}\text{O}_{3}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives similar to the compound . For instance:

  • Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and tested their antimicrobial activities against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural motifs demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml .
  • Mechanism of Action : The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism, which is typical for triazole compounds .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored:

  • Cell Line Studies : Research indicated that certain triazole-containing compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 6.2 µM for a related compound against HCT-116 cells .
  • Structure Activity Relationship (SAR) : The presence of specific substituents on the triazole ring can enhance anticancer activity. For example, modifications that increase lipophilicity or introduce electron-withdrawing groups have been shown to improve potency against cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer effects, other biological activities have been noted:

  • Anti-inflammatory Properties : Some quinazolinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
  • CNS Activity : Compounds with piperidine moieties are often evaluated for central nervous system (CNS) effects, including anxiolytic and analgesic properties. The specific compound may interact with neurotransmitter systems to exert these effects .

Case Studies

Several case studies highlight the efficacy of similar compounds:

StudyCompoundActivityFindings
1Triazole derivativeAntimicrobialMIC values between 12.5 - 25 µg/ml against E. coli
2Quinazolinone analogAnticancerIC50 = 6.2 µM against HCT-116
3Piperidine-based compoundCNS activityAnxiolytic effects observed in animal models

Properties

IUPAC Name

3-[3-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-28-25(34)31(19-9-3-2-4-10-19)23(27-28)18-8-7-14-29(16-18)22(32)13-15-30-17-26-21-12-6-5-11-20(21)24(30)33/h2-6,9-12,17-18H,7-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNKLQVWQLLENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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